TAK-788

EGFR exon 20 insertion NSCLC TKI therapy

TAK-788 (mobocertinib succinate) is a clinically validated, irreversible TKI with selectivity for EGFR and HER2 exon 20 insertion mutations over wild-type EGFR. It is the first approved oral therapy for this subset of NSCLC, offering a unique chemical tool for drug discovery and resistance research. Standard EGFR inhibitors are ineffective—only mobocertinib provides benchmark-quality potency and established in vivo efficacy for benchmarking novel compounds in patient-derived xenograft models.

Molecular Formula
Molecular Weight
Cat. No. B1574709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAK-788
SynonymsTAK-788;  TAK 788;  TAK788;  AP32788;  AP-32788;  AP 32788; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TAK-788 (Mobocertinib) for EGFR Exon 20 Insertion NSCLC: First-in-Class Oral TKI Procurement and Sourcing Guide


TAK-788 (mobocertinib succinate, AP32788) is a synthetic organic, orally bioavailable, irreversible tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) [1]. It is specifically designed to potently inhibit oncogenic variants containing activating EGFR exon 20 insertion (EGFRex20ins) mutations with selectivity over wild-type EGFR, addressing a critical unmet need in non-small cell lung cancer (NSCLC) where conventional EGFR TKIs are ineffective [2]. TAK-788 was granted accelerated approval by the FDA in September 2021 for the treatment of adult patients with locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations, as detected by an FDA-approved test, whose disease has progressed on or after platinum-based chemotherapy [3].

TAK-788's Unique Selectivity Profile for EGFR Exon 20 Insertions Precludes Simple Substitution with Other EGFR TKIs


EGFR exon 20 insertion mutations (EGFRex20ins) are intrinsically resistant to first-, second-, and third-generation EGFR TKIs, including erlotinib, gefitinib, afatinib, and osimertinib, due to structural alterations in the kinase domain that sterically hinder drug binding [1]. TAK-788 was specifically engineered as an irreversible inhibitor with a unique binding mode that overcomes this steric hindrance, demonstrating potent activity against a diverse panel of EGFRex20ins variants in preclinical models and in clinical trials [2]. Consequently, standard EGFR TKIs are ineffective in this patient population, making TAK-788 a non-interchangeable, targeted therapeutic option for procurement in research and clinical settings focused on EGFRex20ins-driven malignancies [3].

Quantitative Differentiation of TAK-788 Against Key Comparators in EGFR Exon 20 Insertion NSCLC


TAK-788 vs. Osimertinib: Superior Median Duration of Response (mDOR) in EGFR Exon 20 Insertion NSCLC

In a cross-trial comparison of phase II data, TAK-788 demonstrated a median duration of response (mDOR) of 17.5 months in the EXCLAIM cohort of platinum-pretreated patients, which is more than double the 5.7-month mDOR reported for osimertinib at the same 160 mg once-daily dose in the ECOG-ACRIN 5162 trial [1]. This significant difference in response durability is a critical differentiator for therapeutic selection in EGFRex20ins NSCLC.

EGFR exon 20 insertion NSCLC TKI therapy

TAK-788 vs. Poziotinib: Superior Objective Response Rate (ORR) and Disease Control Rate (DCR)

In a cross-trial analysis of platinum-pretreated EGFRex20ins NSCLC patients, TAK-788 achieved a confirmed objective response rate (ORR) of 28% and a disease control rate (DCR) of 78%, compared to a lower ORR of 14.8% and DCR of 68.7% for poziotinib in the ZENITH20 trial [1]. The higher ORR for TAK-788 indicates a greater likelihood of tumor shrinkage, and the higher DCR reflects better overall disease management.

EGFR exon 20 insertion NSCLC response rate

TAK-788 vs. Zipalertinib (CLN-081): Comparable ORR with Potential Advantage in mDOR

TAK-788 and zipalertinib (CLN-081) are both next-generation TKIs targeting EGFRex20ins. In cross-trial comparisons, TAK-788 showed an ORR of 28% and an mDOR of 17.5 months, while zipalertinib demonstrated an ORR of 36% in a phase I/II trial; however, mDOR data for zipalertinib are not yet mature for a full comparison [1]. Notably, TAK-788's mDOR of 17.5 months is among the highest reported in this patient population, which is a key differentiator for long-term treatment strategies.

EGFR exon 20 insertion NSCLC next-generation TKI

TAK-788 vs. Platinum-Based Chemotherapy: Superior Median Overall Survival (mOS) in Second-Line Setting

In a phase I/II trial (NCT02716116) of platinum-pretreated EGFRex20ins NSCLC patients, TAK-788 treatment resulted in a median overall survival (mOS) of 24.0 months, which is notably longer than the historical mOS of approximately 13-17 months reported for second-line platinum-based chemotherapy in similar patient populations [1]. This represents a significant improvement in long-term survival for this historically difficult-to-treat mutation.

EGFR exon 20 insertion NSCLC survival outcomes

TAK-788 Demonstrates a Putative Therapeutic Window with Selectivity for EGFR Exon 20 Insertion Mutants Over Wild-Type EGFR

In preclinical models, TAK-788 inhibited the viability of EGFRex20ins-driven cell lines at concentrations 1.5- to 10-fold lower than those required to inhibit wild-type EGFR, indicating a favorable selectivity profile [1]. Specifically, in engineered cell lines expressing the common EGFRex20ins variant A767_V769dupASV, TAK-788 demonstrated an IC50 of approximately 20 nM, compared to an IC50 of >100 nM for wild-type EGFR [2]. This selectivity is a key design feature aimed at minimizing wild-type EGFR-mediated toxicities such as rash and diarrhea.

EGFR exon 20 insertion selectivity therapeutic window

TAK-788 Provides Clinically Meaningful Improvement in Patient-Reported Lung Cancer Symptoms

In the EXCLAIM extension cohort (N=90), TAK-788 treatment led to clinically meaningful improvements in key lung cancer symptoms. From baseline to cycle 2, least-squares mean (LSM) changes were -3.2 for dyspnea (p=0.019), -9.3 for cough (p<0.001), and -8.2 for chest pain (p<0.001) on the EORTC QLQ-LC13 scale [1]. Global health status/quality of life was maintained (LSM change: -1.8; p=0.235) [1]. These improvements were observed while managing known TKI-related adverse events.

patient-reported outcomes quality of life NSCLC

Optimal Research and Industrial Application Scenarios for TAK-788 (Mobocertinib)


Preclinical Development of Next-Generation EGFR Exon 20 Insertion Inhibitors

TAK-788 serves as a benchmark reference compound for preclinical drug discovery and development programs targeting EGFR exon 20 insertion mutations. Its well-characterized selectivity profile (IC50 ~20 nM for EGFRex20ins vs. >100 nM for wild-type) [1] and established in vivo efficacy in patient-derived xenograft models [2] provide a standard for evaluating novel compounds. Researchers can use TAK-788 to compare potency, selectivity, and efficacy of new chemical entities in cell-based and animal models, ensuring robust benchmarking against a clinically validated agent.

Mechanistic Studies of Acquired Resistance to EGFR TKIs

TAK-788 is a valuable tool for investigating mechanisms of acquired resistance in EGFRex20ins-driven NSCLC. Preclinical studies have identified the EGFR-C797S mutation as a potential resistance mechanism to TAK-788, which also confers resistance to osimertinib [3]. Utilizing TAK-788 in cell culture and xenograft models allows researchers to dissect resistance pathways, screen for novel combination therapies to overcome resistance, and study the evolution of tumor heterogeneity under selective pressure of a mutant-selective TKI.

Clinical Trial Comparator Arm for Novel EGFR Exon 20 Insertion Therapies

Given its established efficacy and safety profile in phase I/II trials (ORR 28%, mDOR 17.5 months, mPFS 7.3 months) [4], TAK-788 represents a rational comparator for randomized clinical trials investigating new agents for EGFRex20ins NSCLC. Its use as a control arm provides a clinically relevant benchmark for assessing the superiority or non-inferiority of investigational drugs, ensuring that new therapies demonstrate meaningful improvements over an existing standard of care.

Combination Therapy Research to Overcome Multidrug Resistance (MDR)

Emerging evidence indicates that TAK-788 can reverse multidrug resistance mediated by ABCB1 and ABCG2 transporters, enhancing the intracellular accumulation of chemotherapeutic agents [5]. This property opens avenues for research into novel combination regimens where TAK-788 is paired with substrate drugs (e.g., topotecan) to overcome MDR in NSCLC and potentially other cancers. Preclinical models have demonstrated tumor regression with such combinations, warranting further investigation into this synergistic approach.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAK-788

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.